molecular formula C7H16 B165475 2,2,3-Trimethylbutane CAS No. 464-06-2

2,2,3-Trimethylbutane

Cat. No.: B165475
CAS No.: 464-06-2
M. Wt: 100.2 g/mol
InChI Key: ZISSAWUMDACLOM-UHFFFAOYSA-N
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Description

2,2,3-Trimethylbutane, also known as triptane, is an organic chemical compound with the molecular formula C7H16. It is a highly branched alkane and one of the isomers of heptane. This compound is notable for being the most compact and heavily branched of the heptane isomers, with a butane backbone. It is commonly used as an anti-knock additive in aviation fuels due to its high octane rating .

Mechanism of Action

Target of Action

2,2,3-Trimethylbutane, also known as Triptane , is an organic chemical compound with the molecular formula

C7H16C_7H_{16}C7​H16​

. It is an alkane, specifically the most compact and heavily branched of the heptane isomers . The primary target of this compound is the combustion process in internal combustion engines, specifically in aviation fuels .

Mode of Action

As an anti-knock additive in aviation fuels , this compound helps to prevent engine knocking, a phenomenon that can cause engine damage. Engine knocking occurs when parts of the air-fuel mixture in the cylinder ignite too early. When this compound is added to the fuel, it increases the fuel’s octane rating, thereby increasing its resistance to knocking.

Pharmacokinetics

It’s important to note that improper exposure could be harmful .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,3-Trimethylbutane can be synthesized through various methods. One common approach involves the catalytic reaction of methanol in the presence of zinc iodide, which produces butane and higher hydrocarbons with a high degree of branching, including this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced as a byproduct during the refining of petroleum. The process involves the catalytic cracking of larger hydrocarbons, which results in the formation of various branched alkanes, including this compound .

Chemical Reactions Analysis

Types of Reactions: 2,2,3-Trimethylbutane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: When exposed to oxygen or other oxidizing agents, it can undergo combustion to produce carbon dioxide and water.

    Substitution: It can participate in halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) under the influence of ultraviolet light or heat.

Common Reagents and Conditions:

    Oxidation: Requires an oxidizing agent such as oxygen or potassium permanganate.

    Substitution: Halogenation reactions typically use chlorine or bromine in the presence of ultraviolet light or heat.

Major Products Formed:

Scientific Research Applications

2,2,3-Trimethylbutane has several applications in scientific research and industry:

Comparison with Similar Compounds

  • Neopentane
  • 2,2-Dimethylbutane
  • 2,3-Dimethylbutane
  • Tetramethylbutane
  • Tetraethylmethane
  • 2,2,4-Trimethylpentane
  • 2,3,3-Trimethylpentane
  • 2,3,4-Trimethylpentane
  • Tetra-tert-butylmethane

Comparison: 2,2,3-Trimethylbutane is unique among its isomers due to its highly branched structure and compactness. This structure contributes to its high octane rating, making it particularly effective as an anti-knock additive. Compared to other similar compounds, this compound has a higher degree of branching, which enhances its stability and performance in fuel applications .

Properties

IUPAC Name

2,2,3-trimethylbutane
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InChI

InChI=1S/C7H16/c1-6(2)7(3,4)5/h6H,1-5H3
Source PubChem
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InChI Key

ZISSAWUMDACLOM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)C
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Molecular Formula

C7H16
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DSSTOX Substance ID

DTXSID7060047
Record name 2,2,3-Trimethylbutane
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Molecular Weight

100.20 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 2,2,3-Trimethylbutane
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Vapor Pressure

102.0 [mmHg]
Record name 2,2,3-Trimethylbutane
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CAS No.

464-06-2
Record name 2,2,3-Trimethylbutane
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Record name Butane, 2,2,3-trimethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,2,3-Trimethylbutane?

A1: this compound has a molecular formula of C7H16 and a molecular weight of 98.19 g/mol.

Q2: Are there any notable spectroscopic data available for this compound?

A2: Yes, several studies have investigated the spectroscopic properties of this compound:

  • Depolarized Rayleigh-Brillouin scattering: This technique revealed a second Lorentzian component in the spectra of this compound, distinct from the interaction-induced component, which is attributed to molecular correlation.
  • Absorption spectra of solvated electrons: Theoretical calculations of the absorption spectra of excess electrons solvated in this compound at 71 K have been performed.

Q3: How does this compound relate to catalytic processes?

A3: this compound is primarily studied as a product of catalytic processes, particularly those aiming to upgrade lighter hydrocarbons. It's a desirable product due to its high octane rating, beneficial for fuel applications.

Q4: Can you elaborate on the catalytic synthesis of this compound?

A4: this compound can be synthesized through several catalytic pathways:

  • Methanol conversion: Methanol can be converted to a mixture of hydrocarbons, including this compound, over catalysts like zinc iodide (ZnI2) and indium(III) iodide (InI3). The selectivity towards this compound can be enhanced by adding phosphorous or hypophosphorous acid to ZnI2.
  • Dimethyl ether conversion: Similar to methanol, dimethyl ether can be converted to this compound over acidic zeolites like H-BEA. The addition of copper to the H-BEA catalyst can further enhance hydrocarbon productivity by incorporating hydrogen gas into the final products.
  • Methylative homologation of alkanes: Branched alkanes like isobutane and isopentane can react with methanol in the presence of InI3 to produce heavier alkanes, including this compound.

Q5: What role does acidity play in the catalytic synthesis of this compound?

A5: Acidity plays a crucial role in determining the selectivity towards this compound:

  • Moderate acidity: Allows kinetic control to dominate, favoring the formation of highly branched hydrocarbons like this compound.
  • Strong acidity: While increasing conversion rates, strong acidity can also lead to undesired side reactions, such as isomerization and cracking, reducing the selectivity towards this compound.

Q6: Are there any specific applications for this compound?

A6: The primary application of this compound is as a high-octane gasoline blending component. Its highly branched structure contributes to a higher octane rating, making it valuable for improving the anti-knock properties of gasoline.

Q7: How is computational chemistry being applied to research on this compound?

A7: While experimental studies dominate the field, computational chemistry plays a supporting role:

  • Kinetic modeling: Detailed chemical kinetic models have been developed and are continuously being refined to understand the combustion behavior of this compound. These models help in predicting ignition delay times and elucidating reaction pathways. ,

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